
Thioguanine (TN)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thioguanine (TN) is a useful research compound. Its molecular formula is C5H7N5OS and its molecular weight is 185.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thioguanine (TN) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thioguanine (TN) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Acute Lymphoblastic Leukemia (ALL)
Thioguanine is commonly used in combination chemotherapy regimens for ALL. A study demonstrated that thioguanine significantly contributes to the treatment efficacy in pediatric patients. The monitoring of DNA-thioguanine nucleotide levels can serve as a therapeutic marker for optimizing treatment doses and minimizing toxicity, especially in patients with genetic variants affecting drug metabolism .
Table 1: Efficacy of Thioguanine in Pediatric ALL
Study | Patient Population | Dosage | Response Rate | Adverse Events |
---|---|---|---|---|
71 patients | Variable | 53% at 12 months | 44% mild events | |
114 patients | 20 mg/d | 53% effective | 8% discontinued |
Inflammatory Bowel Disease (IBD)
Thioguanine has emerged as a first-line therapy for patients with IBD, particularly those who are naïve to thiopurines. A study involving 108 patients indicated that thioguanine maintained corticosteroid-free remission in a significant proportion over a year . The safety profile was acceptable, with most adverse events being manageable.
Table 2: Outcomes of Thioguanine Therapy in IBD
Time Point | Sustained Remission (%) | Adverse Events (%) |
---|---|---|
3 months | 69% | 11% |
6 months | 61% | - |
12 months | 45% | - |
Anti-Inflammatory and Immunosuppressive Effects
Thioguanine has been studied for its potential use beyond oncology and IBD. Its immunosuppressive effects make it a candidate for treating various autoimmune disorders. Research indicates that it may inhibit specific pathways related to inflammation and immune response .
Case Study: Pediatric ALL Treatment
A cohort study monitored DNA-thioguanine nucleotide levels in pediatric patients undergoing treatment with thiopurines. The results indicated that patients with NUDT15 gene variants had higher variability in drug metabolism, suggesting that personalized dosing based on genetic profiling could enhance therapeutic outcomes while reducing toxicity .
Case Study: IBD Management
In a prospective study on IBD patients treated with thioguanine, sustained remission rates were observed alongside a low incidence of severe adverse events. The findings support the use of thioguanine as a long-term management option for IBD, particularly when traditional therapies fail .
Analyse Chemischer Reaktionen
Metabolic Activation Pathway
Thioguanine requires intracellular activation to exert cytotoxic effects. The process involves:
-
Conversion to thioguanosine monophosphate (TGMP) via hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .
-
Phosphorylation to thioguanine nucleotides (TGNs) , which incorporate into DNA/RNA .
-
Competing inactivation pathways :
Key Enzymes in Thioguanine Metabolism
Enzyme | Role | Effect on Cytotoxicity |
---|---|---|
HGPRT | Activates 6-TG to TGMP | Increases TGN incorporation |
TPMT | Methylates thiopurines | Reduces active metabolites |
XDH | Oxidizes 6-TG to 6-thiouric acid | Decreases bioavailability |
Mechanism of Action
Thioguanine’s cytotoxicity arises from:
-
DNA/RNA incorporation : TGNs substitute guanine nucleotides, causing mismatches and strand breaks .
-
Purine synthesis inhibition : TGMP inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase (rate-limiting enzyme) .
-
IMP dehydrogenase blockade : Prevents conversion of inosinic acid to xanthylic acid, disrupting nucleotide pools .
DNA Incorporation and Cytotoxicity
Studies quantify DNA-thioguanine nucleotides (DNA-TGN) as a biomarker for therapeutic efficacy:
DNA-TGN Levels in Pediatric ALL Patients
Parameter | Range/Outcome |
---|---|
DNA-TGN concentration | 1.0–903.1 fmol/μg DNA |
Correlation with 6MP dose | Significant (P<0.001) |
NUDT15 variants | Higher variability in TGN |
Enzymatic Inactivation by TPMT
TPMT polymorphisms critically influence thioguanine’s efficacy and toxicity:
Genotype-Dependent Cytotoxicity in Astrocytes
Tpmt Genotype | IC₅₀ (µM TG) | DNA Damage (Tail Moment) |
---|---|---|
Wild-type | 50.2 | 12.1 ± 1.8 |
Heterozygous | 28.4 | 18.6 ± 2.3 |
Deficient | 15.7 | 24.9 ± 3.1 |
Low TPMT activity correlates with increased DNA damage and sensitivity to thioguanine .
Degradation and Excretion Products
Thioguanine undergoes extensive hepatic metabolism and renal excretion:
Metabolite | Excretion Pathway |
---|---|
6-Thioxanthine | Urine (75% in 24h) |
S-Methyl-6-thioxanthine | Urine |
6-Thiouric acid | Urine |
Inorganic sulfate | Urine |
Clinical Pharmacokinetics
-
Interpatient variability : TGN concentrations vary due to TPMT/NUDT15 polymorphisms, affecting dosing .
-
DNA-TGN monitoring : Higher DNA-TGN levels correlate with reduced relapse risk in ALL .
Thioguanine’s efficacy hinges on its metabolic activation, DNA incorporation, and competition with inactivation pathways. Genetic profiling (TPMT/NUDT15) and DNA-TGN monitoring are critical for optimizing therapeutic outcomes while minimizing toxicity.
Eigenschaften
Molekularformel |
C5H7N5OS |
---|---|
Molekulargewicht |
185.21 g/mol |
IUPAC-Name |
2-amino-3,7-dihydropurine-6-thione;hydrate |
InChI |
InChI=1S/C5H5N5S.H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H2 |
InChI-Schlüssel |
RRKKTSWGAZWFBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C(=S)N=C(N2)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.